molecular formula C18H17N5O3 B12164929 N-(3-acetamidophenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

N-(3-acetamidophenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

Cat. No.: B12164929
M. Wt: 351.4 g/mol
InChI Key: OKMXOYQKQQFOEU-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a high-purity chemical compound intended for research applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Compounds with related heterocyclic structures, such as pyrido-triazine and triazolo-pyrazine cores, have demonstrated significant research value in central nervous system (CNS) disorders and are investigated as potential antagonists for specific neural receptors . The mechanism of action for this specific compound requires further experimental characterization by qualified researchers. It is recommended that scientists conduct thorough investigations to determine its specific biological targets, pharmacokinetic properties, and efficacy in relevant in vitro and in vivo research models. Researchers are encouraged to handle this material with appropriate safety precautions, utilizing personal protective equipment and referencing the available safety data sheet (SDS) for detailed handling and disposal guidelines.

Properties

Molecular Formula

C18H17N5O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

InChI

InChI=1S/C18H17N5O3/c1-12(24)19-13-5-4-6-14(11-13)20-17(25)9-8-15-18(26)23-10-3-2-7-16(23)22-21-15/h2-7,10-11H,8-9H2,1H3,(H,19,24)(H,20,25)

InChI Key

OKMXOYQKQQFOEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CCC2=NN=C3C=CC=CN3C2=O

Origin of Product

United States

Preparation Methods

Cyclization Using Triphosgene

The pyridotriazinone scaffold is constructed via cyclization of a pyridine-hydrazine precursor. A method adapted from CN102532046A employs triphosgene (bis(trichloromethyl) carbonate) as a safer alternative to phosgene.

Procedure :

  • Hydrazinolysis : Ethyl acetate reacts with hydrazine hydrate to form acethydrazide.

  • Cyclization : Acethydrazide undergoes cyclization with triphosgene in aliphatic solvents (e.g., dichloromethane) at 60–80°C, yielding the triazinone core.

Advantages :

  • Triphosgene reduces toxicity risks and equipment demands compared to phosgene.

  • Yields exceed 85% under optimized conditions.

Formation of the Propanamide Linker

Carboxylic Acid Activation

The Sigma-Aldrich compound 3-(4-oxo-4H-pyrido[2,1-c]triazin-3-yl)propanoic acid (CAS 219.2) serves as a key intermediate. Activation to its acid chloride facilitates amide bond formation:

Steps :

  • Chlorination : Treat the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane.

  • Quenching : Remove excess reagent under vacuum to isolate the acyl chloride.

Conditions :

  • Solvent: Dichloromethane or THF.

  • Temperature: 0–25°C.

  • Yield: >90%.

Coupling with 3-Acetamidoaniline

Amide Bond Formation

The activated acyl chloride reacts with 3-acetamidoaniline in the presence of a base (e.g., triethylamine or DMAP):

Procedure :

  • Reaction : Combine equimolar acyl chloride and 3-acetamidoaniline in dichloromethane.

  • Base : Add triethylamine (1.5 equiv) to scavenge HCl.

  • Work-up : Extract with aqueous NaHCO₃, dry, and purify via recrystallization.

Optimization :

  • Polar aprotic solvents (e.g., DMF) improve solubility but require lower temperatures (0–5°C) to prevent decomposition.

  • Yield: 70–80% after purification.

Alternative Routes via Alkylation

Alkylation of Triazinone Intermediates

Adapting methodologies from CN102532046A, alkylation of the triazinone nitrogen with chloroacetone derivatives introduces the propanamide chain:

Steps :

  • Alkylation : Treat the triazinone intermediate with 3-chloropropanoyl chloride in the presence of NaH (60°C, ethanol).

  • Aminolysis : React the alkylated product with 3-acetamidoaniline under refluxing ethanol.

Challenges :

  • Regioselectivity must be controlled to avoid N- vs. O-alkylation.

  • Yield: ~65% due to competing side reactions.

Comparative Analysis of Methods

Method Key Step Conditions Yield Advantages
Triphosgene CyclizationCyclization60–80°C, DCM85%Safer, scalable
Carboxylate ActivationAmide Coupling0–25°C, DCM80%High purity, minimal byproducts
Alkylation RouteAlkylation/Aminolysis60°C, ethanol65%Flexible side-chain introduction

Critical Challenges and Solutions

Byproduct Formation

  • Issue : Alkylation may produce O-alkylated byproducts.

  • Solution : Use bulky bases (e.g., LDA) to favor N-alkylation.

Purification Difficulties

  • Issue : Polar byproducts complicate isolation.

  • Solution : Employ silica gel chromatography with ethyl acetate/hexane gradients .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amide or pyrido[2,1-c][1,2,4]triazin-3-yl moieties.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

    Oxidation products: Carboxylic acids, ketones.

    Reduction products: Alcohols, amines.

    Substitution products: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Biological Activities

N-(3-acetamidophenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide exhibits several biological activities that make it a candidate for further research:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures demonstrate significant antimicrobial properties against various pathogens, including bacteria and fungi .
  • Antiallergic Effects : Research indicates that derivatives of pyrido compounds can exhibit antiallergic activity. This suggests that this compound may also possess similar effects .
  • Analgesic Properties : Some studies have reported analgesic activity in related compounds, indicating potential use in pain management therapies .

Potential Applications

Given its biological activities, this compound could have several applications:

  • Pharmaceutical Development : The compound may serve as a lead compound for developing new drugs targeting infections or inflammatory conditions.
  • Research in Allergies : Its potential antiallergic properties make it a candidate for further investigation in allergy treatments.
  • Pain Management : If further studies confirm its analgesic properties, it could be developed into a new class of pain relief medications.

Case Studies and Research Findings

Several studies have highlighted the importance of pyrido derivatives in medicinal chemistry:

  • A study published in the Journal of Heterocyclic Chemistry demonstrated the synthesis and biological evaluation of various 4H-pyrido derivatives with promising antiallergic properties .
  • Research focusing on the structure-activity relationship (SAR) of similar compounds has provided insights into how modifications can enhance efficacy against specific biological targets.

Mechanism of Action

The mechanism of action of “N-(3-acetamidophenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide” would depend on its specific biological target. Potential mechanisms include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor interaction: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA interaction: The compound could intercalate with DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Key Observations :

  • This may enhance binding to enzymatic targets .
  • Substituent Effects : The 3-acetamidophenyl group in the target compound offers hydrogen-bonding capability, contrasting with the electron-withdrawing 4-chlorophenylsulfanyl group () or methoxy groups (). These differences modulate solubility and target selectivity.

Heterocyclic Core Variations

Compounds with related heterocycles exhibit divergent synthetic and pharmacological profiles:

  • Pyrido[5,1-c][1,2,4]triazoles (): Synthesized via regioselective alkylation, these compounds emphasize the importance of N-alkylation patterns on isomer formation. The target compound’s pyrido-triazinone core may offer greater metabolic stability due to reduced reactivity compared to triazoles .
  • Pyrazole Derivatives (): A compound with a pyrazole core linked to dichlorophenyl and pyridinyl groups showed 67% yield in synthesis. The target compound’s pyrido-triazinone system likely requires more specialized coupling conditions, reflecting its complex heterocyclic architecture .
  • Benzodiazepine Analogues (): Compounds like 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-propanamide highlight the role of fused ring systems in enhancing binding affinity. The pyrido-triazinone’s planar structure may similarly optimize interactions with flat enzymatic pockets .

Physicochemical and Pharmacological Considerations

  • Solubility: The acetamido group in the target compound improves water solubility relative to non-polar analogues (e.g., ’s sulfanylpropanamide).
  • Bioactivity Trends: Propanamide-linked triazoles () demonstrated neuroprotection against 6-OHDA-induced cytotoxicity, suggesting that the target compound’s pyrido-triazinone moiety could similarly mitigate oxidative stress, though empirical validation is needed .
  • Synthetic Challenges: The pyrido-triazinone core demands precise regioselective reactions, akin to the regioselective alkylation methods described in , to avoid isomer formation .

Biological Activity

N-(3-acetamidophenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide, also known by its CAS number 1435905-33-1, is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula: C₁₈H₁₇N₅O₃
  • Molecular Weight: 351.4 g/mol
PropertyValue
CAS Number1435905-33-1
Molecular FormulaC₁₈H₁₇N₅O₃
Molecular Weight351.4 g/mol

Research indicates that this compound may exhibit multiple mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it may target kinases similar to those inhibited by other pyrido[2,3-d]pyrimidine compounds which have demonstrated potent anticancer activity .
  • Antitumor Activity : Preliminary studies suggest that this compound could possess antitumor properties against various cancer cell lines. It may act by inducing apoptosis or inhibiting cell cycle progression in cancer cells.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines. For example:

  • Cell Lines Tested : A549 (lung cancer), NCI-H1975 (non-small cell lung cancer), and others.
  • IC50 Values : Specific IC50 values are yet to be reported for this compound; however, related compounds in the pyrido-triazine class have shown IC50 values in the nanomolar range .

Case Studies

A notable case study involved the synthesis and evaluation of related pyrido[2,1-c][1,2,4]triazin compounds which indicated promising results in inhibiting tumor growth and reducing cell viability in targeted cancer types. These studies suggest that structural modifications can enhance biological activity and selectivity towards specific cancer targets .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with related compounds is useful:

Compound NameIC50 (nM)TargetActivity Type
Pyrido[2,3-d]pyrimidines13EGFR L858R/T790MKinase Inhibitor
Thienopyrimidine-like structures<50Various Cancer CellsAntitumor Activity
N-(3-acetamidophenyl)-3-(4-oxo-4H-pyrido[2,1-c]...)TBDTBDTBD

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